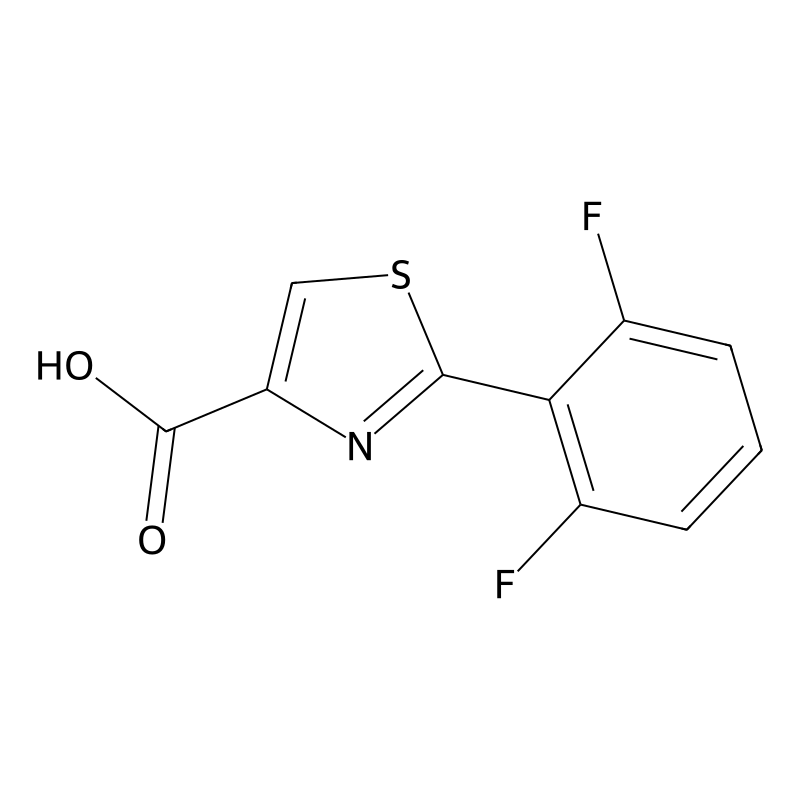2-(2,6-Difluorophenyl)thiazole-4-carboxylic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis and Characterization:
-(2,6-Difluorophenyl)thiazole-4-carboxylic acid is an organic compound synthesized through various methods documented in scientific research. These methods typically involve the reaction of precursor molecules containing the thiazole and fluorophenyl groups. For instance, one study describes its synthesis using 2-amino-4,5-difluorothiazole and phenylacetic acid as starting materials.[1]
Potential Applications:
Research suggests that 2-(2,6-difluorophenyl)thiazole-4-carboxylic acid may possess various properties that make it relevant to diverse scientific fields. Here are some potential applications currently explored in scientific research:
2-(2,6-Difluorophenyl)thiazole-4-carboxylic acid is an organic compound characterized by its thiazole ring and the presence of two fluorine atoms on the phenyl group. Its chemical formula is C10H5F2NO2S, and it has a molecular weight of 241.22 g/mol. This compound features a carboxylic acid functional group, which contributes to its acidity and potential reactivity in various
- Esterification: Reacting with alcohols in the presence of acid catalysts to form esters.
- Decarboxylation: Under certain conditions, it may lose carbon dioxide, resulting in a thiazole derivative.
- Nucleophilic Substitution: The fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions, making this compound versatile for further functionalization.
These reactions can be utilized to synthesize a variety of derivatives that may possess enhanced biological or chemical properties.
The biological activity of 2-(2,6-Difluorophenyl)thiazole-4-carboxylic acid has been explored in various studies. Compounds containing thiazole rings are often associated with antimicrobial, antifungal, and anti-inflammatory activities. Preliminary research indicates that this compound may exhibit potential as an antibacterial agent due to its structural features that facilitate interaction with biological targets . Additionally, thiazole derivatives have been investigated for their role in cancer treatment and as inhibitors of specific enzymes.
Several methods have been reported for synthesizing 2-(2,6-Difluorophenyl)thiazole-4-carboxylic acid:
- Condensation Reactions: This involves the reaction of 2,6-difluorobenzaldehyde with thioamide derivatives, followed by oxidation to introduce the carboxylic acid group.
- Carboxylation: Starting from a suitable thiazole precursor, carboxylation can be achieved using carbon dioxide under basic conditions.
- Multi-step Synthesis: A more complex approach may involve multiple steps including halogenation and subsequent reactions to construct the final product.
These methods underscore the compound's synthetic versatility and potential for modification .
2-(2,6-Difluorophenyl)thiazole-4-carboxylic acid has several applications:
- Pharmaceutical Industry: Due to its potential biological activities, it is investigated as a lead compound for drug development.
- Chemical Research: Used as a reference standard in analytical chemistry for method validation and quality control.
- Material Science: Potential applications in creating functional materials due to its unique chemical properties.
The ongoing research into its derivatives may further expand its applications across various fields .
Interaction studies involving 2-(2,6-Difluorophenyl)thiazole-4-carboxylic acid focus on its binding affinity to biological targets such as proteins or enzymes. These studies often employ techniques like:
- Molecular Docking: To predict how this compound interacts at the molecular level with target sites.
- In vitro Assays: To evaluate its biological activity against specific pathogens or cancer cell lines.
- Pharmacokinetic Studies: To assess absorption, distribution, metabolism, and excretion characteristics.
Such studies are crucial for understanding the therapeutic potential and safety profile of this compound .
Several compounds share structural similarities with 2-(2,6-Difluorophenyl)thiazole-4-carboxylic acid. Here are some notable examples:
| Compound Name | Chemical Formula | Key Features |
|---|---|---|
| 5-Amino-2-(2,6-difluorophenyl)thiazole-4-carboxylic acid | C10H6F2N2O2S | Contains an amino group which may enhance biological activity |
| 5-(tert-butoxycarbonylamino)-2-(2,6-difluorophenyl)thiazole-4-carboxylic acid | C15H14F2N2O4S | A derivative that may improve solubility and bioavailability |
| Ethyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate | C12H9F2NO2S | An ester derivative that may exhibit different reactivity profiles |
The uniqueness of 2-(2,6-Difluorophenyl)thiazole-4-carboxylic acid lies in its specific fluorination pattern and the presence of the carboxylic acid group, which can significantly influence its reactivity and biological properties compared to these similar compounds .








